2-(3-chlorophenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
Description
This compound is a heterocyclic small molecule featuring an isoquinolin-1(2H)-one core substituted at the 2-position with a 3-chlorophenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 4-isopropoxyphenyl substituent. The 1,2,4-oxadiazole moiety is a pharmacologically relevant heterocycle known for enhancing metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3/c1-16(2)32-20-12-10-17(11-13-20)24-28-25(33-29-24)23-15-30(19-7-5-6-18(27)14-19)26(31)22-9-4-3-8-21(22)23/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYINOJLGJABMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chlorophenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes an isoquinoline core substituted with a chlorophenyl group and an oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.
Molecular Formula and Weight
- Molecular Formula : CHClNO
- Molecular Weight : 395.86 g/mol
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Melanoma Cells
A study investigating the effects of similar oxadiazole derivatives on human melanoma cells reported significant cytotoxicity, with IC values indicating potent activity. The proposed mechanism involves the disruption of mitochondrial function and activation of caspases, leading to programmed cell death .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines, potentially through the modulation of signaling pathways such as NF-kB and MAPK.
Inhibition of phosphodiesterase (PDE) enzymes has been linked to increased levels of cyclic AMP (cAMP), which plays a crucial role in reducing inflammation by downregulating inflammatory cytokine production . This suggests that compounds with similar structures may serve as effective PDE inhibitors.
Antimicrobial Activity
Preliminary evaluations have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.
Data Table: Biological Activity Comparison
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of molecules combining isoquinolinone or phthalazinone scaffolds with 1,2,4-oxadiazole-based substituents. Below is a detailed comparison with analogs reported in the literature:
Key Observations
Scaffold Diversity: The target compound’s isoquinolinone core distinguishes it from phthalazinone (e.g., ) or benzoimidazolone (e.g., ) analogs. Isoquinolinones are associated with improved solubility compared to phthalazinones due to reduced planarity .
The 3-chlorophenyl group is a common feature across analogs, suggesting its critical role in target engagement (e.g., TRPA1/TRPV1 antagonism in ).
Table 2: Pharmacological and Physicochemical Data
Research Implications
- The target compound’s structural uniqueness (isoquinolinone + isopropoxyphenyl) positions it as a candidate for evaluating selectivity in TRP channel modulation or kinase inhibition, given the activity of analogs like Compound 46 .
- Comparative studies with discontinued analogs (e.g., ) could reveal metabolic advantages of the isopropoxy group over ethoxy/methoxy groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
